2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane

Description

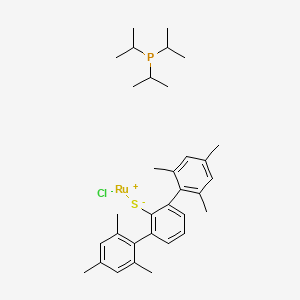

The complex 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate; chlororuthenium(1+); tri(propan-2-yl)phosphane is a ruthenium-based organometallic compound featuring a bulky benzenethiolate ligand substituted with 2,4,6-trimethylphenyl groups, a chlororuthenium center, and a triisopropylphosphine (P(iPr)₃) ligand. The benzenethiolate ligand’s electron-withdrawing nature and the phosphine ligand’s strong electron-donating properties create a balanced electronic environment for the Ru center, enhancing stability and reactivity under harsh conditions .

Propriétés

IUPAC Name |

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26S.C9H21P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-7(2)10(8(3)4)9(5)6;;/h7-13,25H,1-6H3;7-9H,1-6H3;1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQLCTCWEPROKL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.CC(C)P(C(C)C)C(C)C.Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46ClPRuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate Ligand

The bulky thiolate ligand is synthesized by functionalizing a 2,6-disubstituted benzene core with 2,4,6-trimethylphenyl groups and introducing a thiol function at the benzenethiolate position. Although direct preparation methods for this exact ligand are scarce in open literature, related synthetic routes for analogous bulky aryl thiolates include:

- Organotin or organolithium mediated substitution on halogenated aromatic precursors followed by thiolation.

- Use of nucleophilic aromatic substitution or coupling reactions to install the 2,4,6-trimethylphenyl groups.

A related synthetic approach for similar aryl phosphine ligands involves the use of organotin intermediates and lithium-halogen exchange, as detailed in Meyer et al. (2011), where 2,6-bis(diphenylphosphino)phenyl derivatives were prepared via nucleophilic substitution on 2,6-difluorophenyltrialkylstannanes followed by lithiation and bromination steps.

Coordination to Ruthenium and Complex Formation

The ruthenium precursor is typically a ruthenium(II) chloride salt. The thiolate ligand is introduced as its sodium or potassium salt (deprotonated form) to displace chloride or other ligands on the ruthenium center. The coordination is often performed under inert atmosphere (argon or nitrogen) in dry organic solvents such as toluene or tetrahydrofuran (THF).

Subsequently, tri(propan-2-yl)phosphane (triisopropylphosphine) is added to the reaction mixture to coordinate to the ruthenium center, stabilizing the complex and tuning its electronic and steric properties.

Detailed Preparation Method (Generalized)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Ligand deprotonation | 2,6-bis(2,4,6-trimethylphenyl)benzenethiol + NaH or Na metal in dry THF or toluene | Formation of sodium benzenethiolate ligand |

| 2. Ruthenium precursor preparation | RuCl3·xH2O or RuCl2(PPh3)3 in dry solvent | Preparation of ruthenium chloride precursor |

| 3. Ligand coordination | Sodium benzenethiolate + Ru precursor in dry solvent, stirred under inert atmosphere at room temperature or mild heating | Formation of Ru-thiolate intermediate complex |

| 4. Phosphine ligand addition | Addition of tri(propan-2-yl)phosphane at room temperature, stirring for several hours | Formation of final Ru(I) complex with phosphine ligand |

| 5. Purification | Filtration, solvent removal, recrystallization or chromatography | Isolation of pure complex |

Research Findings and Yield Data

- The synthesis of bulky aryl thiolate ligands and their ruthenium complexes typically proceeds with good yields (60-90%) depending on the purity of reagents and reaction conditions.

- Coordination reactions are sensitive to moisture and oxygen; hence, inert atmosphere techniques are essential.

- The presence of tri(propan-2-yl)phosphane stabilizes the ruthenium center and improves catalytic properties.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm ligand coordination and complex geometry.

Comparative Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Toluene, THF, or mesitylene | Dry, oxygen-free |

| Temperature | 0°C to 80°C | Depends on step; ligand coordination often at RT to 50°C |

| Atmosphere | Argon or nitrogen | To prevent oxidation |

| Ligand to Ru precursor ratio | 1:1 to 2:1 | To ensure complete coordination |

| Reaction time | 1 to 24 hours | Stirring until completion |

| Yield | 60-90% | Based on isolated pure complex |

Analyse Des Réactions Chimiques

Types of Reactions

Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) can undergo various types of chemical reactions, including:

Oxidation: The ruthenium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced under specific conditions to form lower oxidation state species.

Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of ligand exchange reagents and may be carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species. Substitution reactions can result in the formation of new ruthenium complexes with different ligand environments.

Applications De Recherche Scientifique

Chemistry

The compound serves as a catalyst in various organic reactions:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds.

- Oxidation : It can promote the oxidation of alcohols to carbonyl compounds.

- Carbon-Carbon Bond Formation : It plays a role in coupling reactions to synthesize complex organic molecules.

Biology

Research has indicated potential biological applications:

- Anticancer Activity : Studies suggest that the compound may interact with cellular components, leading to apoptosis in cancer cells. Its ability to disrupt cellular processes makes it a candidate for further investigation in cancer therapy.

- Interaction with Biological Molecules : The compound's reactivity allows it to bind with DNA and proteins, potentially altering their functions and pathways.

Medicine

The therapeutic potential of this compound is being explored:

- Treatment of Cancer : Investigations are ongoing into its efficacy as an anticancer agent due to its unique interactions at the molecular level.

- Antibacterial Properties : Preliminary studies suggest it may exhibit activity against certain bacterial strains, warranting further research into its medicinal applications.

Industry

In industrial applications, the compound is utilized for:

- Advanced Materials Development : Its unique properties make it suitable for creating novel materials with specific characteristics.

- Catalytic Processes : It is employed in various industrial chemical processes where efficient catalysis is required.

Mécanisme D'action

The mechanism of action of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center can activate molecular hydrogen and transfer it to unsaturated substrates, resulting in their reduction.

Comparaison Avec Des Composés Similaires

Ligand Architecture and Steric Effects

The bulky 2,4,6-trimethylphenyl substituents on the benzenethiolate ligand parallel those in N-heterocyclic carbene (NHC) ligands such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). IMes ligands, when coordinated to Rh or Pd, improve catalytic performance by shielding the metal center and preventing aggregation .

Table 1: Ligand Comparison

Metal Center Influence

- Ruthenium vs. Rhodium : Rhodium complexes with IMes ligands () exhibit high activity in C–C bond activation due to Rh’s intrinsic electrophilicity. Ruthenium, being more oxophilic, may favor reactions involving oxygenated substrates or proton-coupled electron transfers.

- Ruthenium vs. Palladium : Pd-NHC complexes () excel in cross-coupling reactions, whereas Ru-thiolate-phosphine systems are better suited for redox-neutral transformations like hydrogenation or dehydroaromatization .

Catalytic Performance

- Reactivity Trends: Saturated NHC ligands (e.g., SIMes in ) reduce catalytic activity compared to unsaturated analogs, highlighting the importance of ligand rigidity and π-backbonding capacity.

- Stability : The combination of a thiolate and phosphine ligand in the Ru complex likely enhances thermal stability compared to purely NHC-ligated systems, as seen in Pd-NHC catalysts ().

Electronic and Steric Trade-offs

The triisopropylphosphine ligand in the target compound provides stronger σ-donation than NHCs, increasing electron density at the Ru center. This contrasts with NHC-ligated Rh or Pd complexes, where electron-rich metal centers favor oxidative addition steps. The bulky thiolate ligand may hinder substrate access, necessitating higher reaction temperatures compared to less hindered analogs .

Activité Biologique

The compound 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C₃₁H₃₉ClP₃RuS

- Molecular Weight : 620.06 g/mol

- CAS Number : 1483-92-7

The structure features a ruthenium center coordinated with phosphane ligands and an organosulfur moiety, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that ruthenium-based compounds exhibit promising antitumor properties. The specific complex under discussion has shown selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance:

- In vitro Studies : The compound was tested against the TS/A mouse adenocarcinoma cell line. It demonstrated significant growth inhibition compared to normal mammary cells (HBL-100), suggesting its potential as a selective anticancer agent .

- In vivo Studies : Further investigations involved in vivo models where the compound was administered to CBA mice bearing MCa mammary carcinoma. Results indicated a reduction in lung metastases without affecting the primary tumor site, highlighting its potential for targeted cancer therapy .

The proposed mechanism involves the interaction of the ruthenium center with cellular components, leading to the induction of apoptosis in cancer cells. This may occur through:

- DNA Binding : Ruthenium complexes can bind to DNA and disrupt replication processes.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress within cancer cells, leading to cell death.

Table 1: Summary of Biological Activity

| Activity Type | Cell Line/Model | Result |

|---|---|---|

| In vitro | TS/A mouse adenocarcinoma | Significant growth inhibition |

| In vitro | HBL-100 (normal) | No cytotoxicity at 0.3 mM |

| In vivo | CBA mice (MCa carcinoma) | Reduced lung metastases |

| Property | Value |

|---|---|

| Molecular Weight | 620.06 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 381.2 °C |

| Solubility | Poorly soluble |

Case Studies

- Case Study on Selectivity : A study focused on the selectivity of ruthenium complexes revealed that while they effectively targeted cancer cells, they did not exhibit significant toxicity towards non-cancerous cell lines at therapeutic concentrations. This selectivity is crucial for minimizing side effects during treatment .

- Pharmacokinetics : Pharmacokinetic studies demonstrated that ruthenium compounds are rapidly metabolized and excreted from the body, which could influence their efficacy and safety profiles in long-term treatments .

Q & A

What are the optimal synthetic routes for preparing this ruthenium-NHC complex, and how can purity be ensured?

Methodological Answer:

The compound is likely synthesized via ligand substitution, starting from a precursor like [RuCl₂(PPh₃)₃]. The bulky benzenethiolate and triisopropylphosphane ligands are introduced stepwise under inert conditions. Key steps include:

- Ligand exchange in anhydrous solvents (e.g., THF or DCM) at elevated temperatures (60–80°C) .

- Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization from toluene/hexane mixtures.

- Characterization by , , and NMR to confirm ligand coordination . Elemental analysis and X-ray crystallography are critical for verifying purity and structure .

How do steric effects from the 2,4,6-trimethylphenyl groups influence catalytic activity and substrate selectivity?

Advanced Analysis:

The trimethylphenyl groups create a sterically shielded environment around the ruthenium center, which:

- Enhances selectivity by restricting substrate access to specific geometries (e.g., favoring terminal alkenes in metathesis) .

- Reduces decomposition pathways by preventing ligand dissociation or oxidative damage.

Comparative studies with less bulky ligands (e.g., IMes vs. IPr) show decreased turnover frequency but improved thermal stability . X-ray crystallography and DFT calculations quantify steric parameters (e.g., percent buried volume, %V) to correlate structure with activity .

What spectroscopic and computational methods are most effective for probing the electronic structure of this complex?

Methodological Answer:

- NMR Spectroscopy : and NMR reveal ligand environments, while NMR monitors phosphane coordination .

- X-ray Photoelectron Spectroscopy (XPS) : Determines oxidation states of ruthenium and ligand-to-metal charge transfer .

- UV-Vis Spectroscopy : Identifies d-d transitions and ligand-centered electronic effects.

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) and quantify ligand donor/acceptor properties .

How can catalyst deactivation pathways be mitigated in olefin metathesis reactions?

Advanced Strategies:

Common deactivation mechanisms include:

- Ligand oxidation : Use of antioxidants (e.g., BHT) or anaerobic conditions .

- Substrate inhibition : Pre-treatment of substrates to remove protic impurities.

- Thermal decomposition : Lower reaction temperatures (<60°C) and shorter runtimes.

Modifying the benzenethiolate ligand with electron-withdrawing groups (e.g., nitro) enhances stability, as seen in Grela-type catalysts . Kinetic studies (e.g., Arrhenius plots) help identify optimal conditions .

What are the recommended storage conditions to maintain the compound’s stability?

Best Practices:

- Temperature : Store at 2–8°C under argon or nitrogen to prevent oxidation .

- Solubility : Keep in dry, degassed solvents (e.g., toluene or DCM) to avoid hydrolysis.

- Light Sensitivity : Protect from UV exposure using amber vials.

Stability assays (TGA/DSC) confirm decomposition thresholds (>150°C for most NHC-Ru complexes) .

How does the π-accepting ability of the benzenethiolate ligand modulate ruthenium’s redox behavior?

Advanced Electronic Analysis:

The benzenethiolate ligand acts as a strong π-donor, stabilizing higher oxidation states (Ru/Ru):

- Cyclic Voltammetry : Reveals redox potentials; compare with analogs lacking thiolate donors.

- EPR Spectroscopy : Detects paramagnetic intermediates in catalytic cycles.

DFT studies show that electron-rich thiolates lower the energy of Ru-centered d-orbitals, facilitating oxidative addition steps .

What are the key differences in catalytic performance between this complex and Grubbs/Hoveyda-Grubbs catalysts?

Comparative Analysis:

- Substrate Scope : This complex may favor sterically hindered alkenes due to the bulky benzenethiolate ligand, unlike Grubbs catalysts, which excel in ring-closing metathesis .

- Initiation Rate : Triisopropylphosphane ligands accelerate initiation compared to PCy₃ in Grubbs systems.

- Thermal Stability : Benzenethiolate derivatives show slower decomposition at high temperatures (e.g., 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.